|A-Glucosidase-IN-5
Description
Significance of Alpha-Glucosidase as a Research Target in Carbohydrate Metabolism
Alpha-glucosidase is a pivotal enzyme in carbohydrate metabolism, primarily located in the brush border of the small intestine. wikipedia.orgcreative-enzymes.com Its fundamental role is to hydrolyze the α-1,4 glycosidic bonds of complex carbohydrates, such as starch and disaccharides, breaking them down into simpler, absorbable monosaccharides like glucose. creative-enzymes.comnih.gov This enzymatic action is the final step in the digestion of carbohydrates, making glucose available for absorption into the bloodstream. nih.gov Consequently, the activity of α-glucosidase directly influences postprandial blood glucose levels, the rise in blood sugar that occurs after a meal. nih.govresearchgate.net
The critical function of α-glucosidase in glucose homeostasis makes it a significant target for biomedical research, particularly in the context of metabolic disorders. mdpi.com Dysregulation of carbohydrate metabolism can lead to chronic hyperglycemia, a hallmark of type 2 diabetes mellitus. nih.gov By targeting α-glucosidase, researchers can investigate mechanisms to modulate carbohydrate digestion and subsequent glucose absorption. researchgate.net The inhibition of this enzyme presents a therapeutic strategy to delay the release of glucose into the circulation, thereby mitigating sharp spikes in postprandial blood glucose levels. nih.govnih.gov
Research into α-glucosidase extends beyond diabetes to other conditions where carbohydrate metabolism is a factor. The enzyme's role in various physiological processes makes it a subject of interest for understanding fundamental biochemical pathways. creative-enzymes.com The study of α-glucosidase structure, function, and regulation provides valuable insights into enzyme kinetics and the molecular basis of substrate specificity. creative-enzymes.comresearchgate.net Furthermore, identifying and characterizing compounds that can modulate its activity is a burgeoning field in drug discovery and development, aiming to find novel therapeutic agents for managing metabolic diseases. mdpi.compatsnap.com
Overview of Alpha-Glucosidase Inhibitors as a Class of Compounds in Research
Alpha-glucosidase inhibitors (AGIs) are a class of compounds that function by competitively and reversibly binding to α-glucosidase enzymes in the small intestine. nih.gov This inhibitory action slows down the breakdown of complex carbohydrates into glucose, thereby delaying glucose absorption and reducing the typically sharp increase in blood glucose levels after a meal. youtube.comnih.gov This mechanism has established AGIs as an important area of research for the management of conditions characterized by postprandial hyperglycemia. mdpi.com
The primary application of AGIs in a research context is for the investigation of type 2 diabetes management. nih.gov Compounds such as acarbose, miglitol, and voglibose (B1684032) are well-studied examples that have been explored for their efficacy in controlling blood sugar levels. nih.govnih.gov Research has demonstrated that these inhibitors can effectively lower glycosylated hemoglobin levels and postprandial insulin (B600854) concentrations. nih.gov
The modes of inhibition by different compounds are a key focus of research. Kinetic studies, often using Lineweaver-Burk plots, are employed to determine whether an inhibitor acts via a competitive, non-competitive, uncompetitive, or mixed-type mechanism. researchgate.netnih.govnih.gov For instance, some inhibitors may compete with the natural substrate for the enzyme's active site (competitive inhibition), while others may bind to a different site on the enzyme or the enzyme-substrate complex (non-competitive or uncompetitive inhibition). researchgate.netipb.ac.id
The search for novel and more potent α-glucosidase inhibitors is an active area of scientific investigation. Researchers are exploring a diverse range of natural and synthetic compounds. researchgate.netacs.org Natural sources, including plants and microorganisms, are being screened for bioactive molecules with α-glucosidase inhibitory properties. researchgate.netplos.org These studies often involve in vitro assays to determine the inhibitory potential, frequently measured by the half-maximal inhibitory concentration (IC50) value, which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. nih.govplos.org Promising compounds are then often subjected to further investigation, including molecular docking studies, to understand their binding interactions with the enzyme's active site. bioworld.comresearchgate.net
Structure
3D Structure
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
6,7-dimethoxy-4-methylindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C15H13NO3/c1-8-6-7-16-13-9-4-5-10(18-2)15(19-3)12(9)14(17)11(8)13/h4-7H,1-3H3 |
InChI Key |
ISWLNLXQUSPKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=C1)C3=C(C2=O)C(=C(C=C3)OC)OC |
Origin of Product |
United States |
Alpha Glucosidase Enzyme Characterization in Research Contexts
Structural Biology and Catalytic Mechanism of Alpha-Glucosidase
The function of α-glucosidases is intrinsically linked to their three-dimensional structure and the specific chemical environment of their active site. These enzymes are classified into several glycoside hydrolase (GH) families based on sequence similarity, with GH13, GH31, and GH97 being prominent families containing α-glucosidases. labinsights.nlnih.gov
The active site of most α-glucosidases is a pocket-shaped catalytic region formed by loops within a structural scaffold known as a (β/α)₈-barrel, or TIM barrel. nih.govnih.gov This architecture is distinct from the cleft-shaped sites often found in endo-type enzymes. nih.gov The binding of substrates is a dynamic process where water molecules within the active site must be displaced for the substrate to enter. nih.gov
In human acid α-glucosidase (GAA), the active site is described as an acidic pocket at the base of a funnel lined with hydrophobic residues. biorxiv.org This pocket is defined by loops at the C-terminal ends of the β-strands that form the barrel. biorxiv.org In some α-glucosidases, a long loop from the N-terminal domain also contributes to substrate binding. nih.gov The architecture of the active site, including peculiar long loops like the β→α loop 4, can create steric hindrance that confers strict substrate specificity, for instance, recognizing only disaccharides. rcsb.orgresearchgate.net
The binding dynamics also involve interactions with specific amino acid residues that stabilize the substrate within the active site. For example, in GH13 family enzymes, conserved histidine and arginine residues form hydrogen bonds with the non-reducing end of the glucosyl residue at subsite -1. nih.gov
The catalytic mechanism of α-glucosidases typically follows a double-displacement model, which results in the retention of the anomeric configuration of the released glucose. nih.govoup.com This process involves two critical acidic residues: a catalytic nucleophile and an acid/base catalyst. nih.gov
In many α-glucosidases, these key roles are played by aspartic acid (Asp) and glutamic acid (Glu) residues. nih.gov For instance, in human GAA, Asp518 and Asp616 have been identified as critical for catalytic functionality. wikipedia.orgbiorxiv.org Similarly, in a novel α-glucosidase from Qipengyuania seohaensis, the catalytic triad (B1167595) was identified as Glu202, Asp266, and Glu329. nih.gov Histidine residues, such as His674 in human GAA, also play a crucial role in catalysis and substrate specificity through hydrogen bonding. biorxiv.orgnih.gov
Inhibition of these enzymes often involves molecules that bind to these key residues, blocking the active site. For example, the inhibitor deoxynojirimycin has been shown to protect histidine and tyrosine residues from chemical modification, indicating their involvement in the catalytic site of yeast α-glucosidase. oup.com Molecular docking studies have further elucidated how inhibitors form hydrogen bonds and hydrophobic interactions with key residues like tryptophan and arginine to exert their inhibitory effects. scielo.br
Table 1: Key Amino Acid Residues in Alpha-Glucosidase Function
| Enzyme/Organism Source | Key Residues | Function | Reference |
|---|---|---|---|
| Human Acid α-Glucosidase (GAA) | Asp513, Trp516, Asp518 | Post-translational modification, Catalysis | wikipedia.org |
| Human Acid α-Glucosidase (GAA) | D404, D616, H674 | Substrate specificity, Catalysis | biorxiv.org |
| Qipengyuania seohaensis | Glu202, Asp266, Glu329 | Catalytic Triad | nih.gov |
| Saccharomyces cerevisiae | Histidine, Tyrosine | Catalytic Activity | oup.com |
| Halomonas sp. H11 | Thr203, Phe297, Gly228 | Substrate Specificity (linkage) | rcsb.org |
| General GH13 Family | His, Arg, Tyr | Substrate Binding (subsite -1) | nih.gov |
Diversity of Alpha-Glucosidase Enzymes from Various Biological Sources for Research Applications
Alpha-glucosidases are ubiquitous, found in microorganisms, plants, and animals. nih.govmdpi.com This diversity leads to variations in enzyme characteristics, making them suitable for a wide range of research and industrial applications. However, it is important to note that sequence and structural variations between species can lead to different inhibitory responses, making the source of the enzyme a critical factor in research. mdpi.comrsc.org
Microorganisms are a rich source of α-glucosidases. mdpi.com The enzyme from the baker's yeast Saccharomyces cerevisiae is one of the most extensively studied. scielo.brsigmaaldrich.com It is frequently used in research as a model for screening potential α-glucosidase inhibitors due to its commercial availability and reliability. researchgate.netjyi.org These microbial enzymes are crucial in biotechnological processes like baking and brewing, where they are responsible for the fermentation of maltose (B56501) and maltotriose. scielo.br Research on microbial α-glucosidases, such as those from Halomonas sp. and Trichoderma reesei, has provided significant insights into substrate specificity and catalytic mechanisms. rcsb.orgfoodstandards.gov.au Endophytic fungi, which live within plants, are also being explored as a source of novel α-glucosidase inhibitors. nih.gov
Plants also contain α-glucosidases that are involved in processes like starch metabolism. nih.gov Beyond the enzymes themselves, plants are a vast reservoir of natural compounds that can inhibit α-glucosidase activity. mdpi.com Extracts from various parts of plants, including leaves, fruits, and seeds, have shown significant inhibitory potential. tandfonline.comnih.gov These plant-derived inhibitors, which include flavonoids, terpenoids, and other secondary metabolites, are a major focus of research for developing new therapeutic agents. mdpi.commdpi.com For example, extracts from bitter melon (Momordica charantia), green tea (Camellia sinensis), and various nuts have demonstrated α-glucosidase inhibitory effects. rsc.orgtandfonline.com
In mammals, α-glucosidases are key digestive enzymes located on the brush border of the small intestine. researchgate.net There are four main types: maltase, glucoamylase, sucrase, and isomaltase, which are often found as two protein complexes, maltase-glucoamylase (MGAM) and sucrase-isomaltase (SI). mdpi.complos.org These enzymes are responsible for the final step in carbohydrate digestion, breaking down disaccharides and oligosaccharides into absorbable glucose. rsc.orgplos.org Research on mammalian α-glucosidases is critical for understanding nutrient absorption and metabolic regulation. acs.org These enzymes act synergistically with α-amylase to digest starch and are the primary targets for α-glucosidase inhibitors used in managing type 2 diabetes. plos.org Due to significant differences from microbial enzymes, using mammalian-derived or recombinant human α-glucosidases is crucial for clinically relevant inhibitor studies. mdpi.comrsc.org
Table 2: Sources and Research Applications of Alpha-Glucosidases
| Source Category | Example Organism/Source | Primary Research Application | Reference(s) |
|---|---|---|---|
| Microbial | Saccharomyces cerevisiae (Yeast) | Standard model for inhibitor screening, Fermentation studies | researchgate.netscielo.br |
| Endophytic Fungi (Penicillium, Alternaria) | Discovery of novel inhibitory compounds | nih.gov | |
| Plant | Momordica charantia (Bitter Melon) | Screening of plant extracts for inhibitory activity | tandfonline.com |
| Camellia sinensis (Green Tea) | Investigating phenolic compounds as inhibitors | tandfonline.com | |
| Mammalian | Rat Intestinal Acetone Powders | In vitro model for mammalian digestion and inhibition | sigmaaldrich.comacs.org |
| Human Recombinant (MGAM, SI) | Clinically relevant studies of carbohydrate digestion and inhibitor efficacy | mdpi.comacs.org |
Methodologies for Alpha-Glucosidase Enzyme Isolation and Purification for Research
The isolation and purification of α-glucosidase are essential prerequisites for its characterization and for studying its interaction with inhibitors. The process typically involves a multi-step strategy to separate the enzyme from other cellular components.
The initial step is often the preparation of a crude extract from a biological source, such as microbial cells (e.g., Saccharomyces cerevisiae, Aspergillus niger), plant tissues, or animal tissues. oup.commdpi.comgoogle.com This is commonly achieved through methods like sonication or homogenization to disrupt the cells. researchgate.net
Following extraction, ammonium (B1175870) sulfate (B86663) precipitation is frequently used to concentrate the protein and remove some impurities. innovareacademics.innih.gov The precipitated protein is then redissolved and subjected to various chromatographic techniques for further purification.
Commonly employed chromatographic methods include:
Ion-Exchange Chromatography: This technique separates proteins based on their net charge. For example, DEAE-TrisAcryl M anion-exchange chromatography has been used to purify α-glucosidase from Rhizobium sp. nih.gov
Gel Filtration Chromatography (Size-Exclusion Chromatography): This method separates proteins based on their size. Sephadex G-100 and Superdex 200 are common resins used for this purpose. oup.comgoogle.com
Affinity Chromatography: This highly specific method utilizes a ligand that binds specifically to the enzyme of interest. For instance, a column with N-(5'-carboxypentyl)-1-deoxynojirimycin has been used for the purification of α-glucosidase I from Saccharomyces cerevisiae. nih.gov
Hydrophobic Interaction Chromatography: This technique separates proteins based on their hydrophobicity. Phenyl-Sepharose has been used in the purification of α-glucosidase. nih.gov
The purity of the enzyme at each step is monitored by methods like SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), which separates proteins based on their molecular weight and provides a visual assessment of purity. innovareacademics.in
Below is a table summarizing various methodologies used for the isolation and purification of α-glucosidase from different sources as reported in research literature.
| Enzyme Source | Purification Steps | Fold Purification | Yield (%) | Reference(s) |
| Moss Hyophilla nymaniana | Ammonium sulfate precipitation, Sephadex G-100 gel filtration, DEAE-Sephadex ion exchange | 35 | 4 | innovareacademics.in |
| Saccharomyces cerevisiae | Ammonium sulfate precipitation, anion exchange, concanavalin (B7782731) A, gel filtration | - | - | nih.gov |
| Aspergillus niveus | DEAE-Fractogel ion-exchange, Sephacryl S-200 gel filtration | - | - | nih.gov |
| Rhizobium sp. | Ammonium sulfate precipitation, DEAE-TrisAcryl M, Phenyl-Sepharose, Reactive Blue 2, Ultrogel AcA 44 | 475 | 18 | nih.gov |
| Rice Groats | Ammonium sulfate fractionation, DEAE-Cellulose chromatography | - | - | researchgate.net |
| Recombinant E. coli | Heat denaturation, ammonium sulfate precipitation, cation-exchange chromatography | 24.65 | 46.2 | researcherslinks.com |
| Aspergillus niger | Ultrafiltration, ethanol (B145695) precipitation, DEAE ion-exchange, gel filtration | 4.15 | 55 | mdpi.com |
Mechanisms of Alpha Glucosidase Inhibition
Classification of Inhibitory Modes
The interaction between an inhibitor and an enzyme can be classified into several distinct modes, each with a unique kinetic signature. These classifications are fundamental to understanding the inhibitor's mechanism of action and its potential physiological effects.
In competitive inhibition, the inhibitor molecule bears a structural resemblance to the natural substrate of the enzyme. This allows it to bind to the active site of the enzyme, thereby preventing the substrate from binding. researchgate.netnih.gov This type of inhibition is reversible, and its effect can be overcome by increasing the concentration of the substrate. The Michaelis-Menten constant (Km) is observed to increase in the presence of a competitive inhibitor, while the maximum velocity (Vmax) of the reaction remains unchanged.
Non-competitive inhibitors bind to a site on the enzyme that is distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme, which alters the structure of the active site and reduces its catalytic efficiency. nih.gov A key characteristic of non-competitive inhibition is that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with equal affinity. In this mode of inhibition, the Vmax is decreased, while the Km remains unchanged.
Uncompetitive inhibition occurs when the inhibitor binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme. This type of inhibition is more effective at high substrate concentrations. Kinetically, uncompetitive inhibition is characterized by a decrease in both Vmax and Km.
Mixed-type inhibition is a more complex form of inhibition where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in Vmax and a change in Km (either an increase or a decrease). nih.gov When the inhibitor shows a preference for the free enzyme, the Km increases. Conversely, if the inhibitor has a higher affinity for the ES complex, the Km decreases.
Enzymatic Kinetic Analysis of Inhibition
To elucidate the precise mechanism of inhibition and to quantify the potency of an inhibitor, a detailed enzymatic kinetic analysis is essential. This involves measuring the rate of the enzymatic reaction under various substrate and inhibitor concentrations.
The inhibition constant (K_i) is a critical parameter that provides a measure of the inhibitor's potency. It represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K_i value signifies a more potent inhibitor. The K_i can be determined graphically using methods such as the Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation. nih.gov By analyzing the changes in the slope and intercepts of these plots in the presence of varying inhibitor concentrations, the mode of inhibition and the K_i value can be accurately determined.
Research on a series of 4,5-diphenyl-imidazol-α-aminophosphonate hybrids identified α-Glucosidase-IN-5 (compound 4l) as a highly potent dual inhibitor of α-glucosidase and α-amylase. The in vitro evaluation demonstrated significant inhibitory activity, as detailed in the table below. researchgate.net
| Enzyme | IC50 Value (nM) | Reference Compound (Acarbose) IC50 (nM) |
|---|---|---|
| α-Glucosidase | 5.96 | 106.63 |
| α-Amylase | 1.62 | 44.16 |
While the IC50 values highlight the compound's potency, a complete kinetic study is necessary to determine its specific mode of inhibition and the corresponding K_i value for its interaction with α-glucosidase. Such studies typically involve constructing Lineweaver-Burk plots from experimental data to visualize the kinetic effects of the inhibitor. nih.gov
Consequently, it is not possible to provide a detailed article on the specific mechanisms of action and molecular interactions of a compound for which no data exists. The requested analysis, including Lineweaver-Burk plots, progress curve analysis, and detailed molecular interactions (hydrogen bonding, hydrophobic interactions, pi-pi stacking, and Van der Waals forces), requires specific experimental and computational data that is unavailable for a compound named "α-Glucosidase-IN-5."
To fulfill the user's request, a valid and recognized name of a specific α-glucosidase inhibitor is required. For example, providing the chemical name, CAS number, or a common name (like Acarbose, Voglibose (B1684032), or a specific research chemical) would allow for the retrieval of relevant scientific data to construct the requested article. Without a verifiable compound name, any attempt to generate the specified content would be speculative and would not meet the required standards of scientific accuracy.
Discovery and Rational Design of Alpha Glucosidase Inhibitors
High-Throughput Screening Methodologies for Novel Inhibitor Identification
High-throughput screening (HTS) allows for the rapid assessment of large compound libraries to identify potential enzyme inhibitors. semanticscholar.orgplos.org This approach has been instrumental in discovering new chemical scaffolds with alpha-glucosidase inhibitory activity.
A widely used method for determining α-glucosidase activity and its inhibition is the in vitro enzyme activity assay utilizing the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). uea.ac.uknih.govplos.org In this colorimetric assay, α-glucosidase catalyzes the hydrolysis of pNPG to p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically. nih.govplos.org The intensity of the color is directly proportional to the enzyme's activity.
The assay is typically performed in a 96-well microplate format to facilitate high-throughput screening. plos.org Potential inhibitors are incubated with the enzyme and substrate, and the reduction in the formation of p-nitrophenol compared to a control without the inhibitor indicates inhibitory activity. plos.orgtci-thaijo.org The concentration of the inhibitor that reduces enzyme activity by 50% is known as the IC50 value, a standard measure of inhibitor potency. plos.orgresearchgate.net
Table 1: Example of α-Glucosidase Inhibition Data from an In Vitro Assay
| Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Compound A | 100 | 85.3 | 15.2 |
| Compound B | 100 | 62.1 | 45.8 |
| Acarbose (Control) | 100 | 92.5 | 5.7 |
This is a representative data table and does not reflect actual experimental results for a specific compound named "α-Glucosidase-IN-5".
Fluorescence quenching assays are employed to investigate the binding interaction between a potential inhibitor and the α-glucosidase enzyme. frontiersin.orgnih.gov The intrinsic fluorescence of proteins is primarily due to the presence of aromatic amino acid residues, such as tryptophan and tyrosine. nih.govnih.gov When a small molecule (the potential inhibitor) binds to the enzyme, it can cause a change in the local environment of these residues, leading to a quenching (decrease) of the fluorescence intensity. nih.govresearchgate.net
This quenching effect can be analyzed using the Stern-Volmer equation to determine the quenching mechanism and binding parameters, such as the binding constant (Kq) and the number of binding sites. researchgate.net A decrease in fluorescence intensity with increasing concentrations of the test compound suggests a direct interaction and the formation of an enzyme-inhibitor complex. nih.gov
Sources of Alpha-Glucosidase Inhibitors in Research
Natural Product Library Screening and the Discovery of A-Glucosidase-IN-5
The discovery of A-Glucosidase-IN-5, identified as the alkaloid Liriodenine, was the result of a phytochemical investigation of Polyalthia cinnamomea, a plant native to Thailand. This process can be viewed as a screening of a "natural library" of compounds within the plant's extract to identify bioactive constituents. The initial screening of the crude ethyl acetate (B1210297) extract of the twigs of P. cinnamomea revealed significant α-glucosidase inhibitory activity, prompting further investigation. frontiersin.org
This led to the isolation and identification of thirteen compounds, including two new oxoprotoberberine alkaloids and eleven known compounds. Among the known compounds was Liriodenine, designated as compound 8 in the study, which was later referred to as A-Glucosidase-IN-5. frontiersin.org
Subsequent in vitro assays to determine the α-glucosidase inhibitory activity of the isolated compounds revealed that several of them, including A-Glucosidase-IN-5, were potent inhibitors. A-Glucosidase-IN-5 (Liriodenine) exhibited an IC50 value of 57.9 µM. This was more potent than the standard drug, acarbose, which had an IC50 of 83.5 µM in the same study. The most potent inhibitor identified from the extract was (-)-(13aS)-Miliusacunine E, with an IC50 of 11.3 µM. frontiersin.org
The detailed findings for the active compounds from the screening are presented in the table below.
| Compound No. | Compound Name | IC50 (µM) |
|---|---|---|
| 1 | (-)-(13aS)-Miliusacunine E | 11.3 |
| 2 | (-)-(13aS)-Consanguine B | 29.2 |
| 3 | (-)-(13aS)-Polyalthiacinnamine A | 35.4 |
| 4 | (-)-(13aS)-Polyalthiacinnamine B | 42.8 |
| 6 | Argentinine | 48.1 |
| 8 (A-Glucosidase-IN-5) | Liriodenine | 57.9 |
| - | Acarbose (Positive Control) | 83.5 |
Chemical Modification and Derivatization of Known Scaffolds
Following the identification of a promising natural product scaffold, the next logical step in drug discovery is often chemical modification and derivatization to explore the structure-activity relationship (SAR) and potentially enhance potency, selectivity, and pharmacokinetic properties. The scaffold of A-Glucosidase-IN-5 is Liriodenine, which belongs to the oxoprotoberberine class of alkaloids. While a number of aporphine (B1220529) alkaloids, a closely related class, have been investigated for their α-glucosidase inhibitory activity, detailed studies on the systematic chemical modification of the Liriodenine scaffold specifically for this purpose are not extensively documented in publicly available research.
However, research into other alkaloid scaffolds provides insights into potential strategies for derivatization. For instance, studies on other classes of alkaloids have shown that the introduction of various functional groups can significantly impact their α-glucosidase inhibitory activity. These modifications often aim to enhance the binding interactions with the active site of the α-glucosidase enzyme.
In the context of the initial discovery from Polyalthia cinnamomea, the SAR of the isolated oxoprotoberberine alkaloids can be preliminarily assessed. For example, the variation in potency among the active compounds (as shown in Table 1) suggests that the specific substitutions on the alkaloid core play a crucial role in the inhibitory activity. A comprehensive understanding of the SAR for the Liriodenine scaffold would necessitate the synthesis of a series of derivatives with systematic modifications to identify the key structural features responsible for α-glucosidase inhibition. Such studies would be invaluable for the rational design of more potent and selective inhibitors based on this natural product lead.
Selectivity Profiling and Off Target Enzyme Interactions
Discrimination from Beta-Glucosidases and Other Glycoside Hydrolases
The ability to distinguish between α- and β-glucosidases is a critical measure of an inhibitor's specificity due to the different roles these enzymes play in cellular metabolism. α-Glucosidase-IN-5 has demonstrated exceptional selectivity for α-glucosidases with virtually no inhibitory activity against β-glucosidases. acs.orgnih.gov
In vitro inhibition studies reported potent, nanomolar-range inhibition of human α-glucosidases like lysosomal acid α-glucosidase (GAA) and ER α-glucosidase II (GANAB). acs.orgnih.gov In stark contrast, its inhibitory effect on β-glucosidases such as GBA1 was negligible, with IC50 values several orders of magnitude higher. acs.orgnih.gov This remarkable selectivity is attributed to the inhibitor's α-configured cyclosulfate structure, which is perfectly poised for nucleophilic attack within the active site of α-glucosidases but not β-glucosidases. acs.org
Further studies in complex biological samples, such as mouse intestine lysate, confirmed this selectivity. α-Glucosidase-IN-5 was shown to inhibit several intestinal α-glucosidases, including sucrase-isomaltase (SIS) and maltase-glycoamylase (MGAM), in addition to GAA and GANAB. acs.orgnih.govnih.gov Crucially, even when a general probe labeled off-target β-glucosidases, pre-incubation with α-Glucosidase-IN-5 did not prevent this labeling, providing clear evidence of its superior selectivity. acs.orgnih.gov
Table 1: In Vitro Inhibitory Activity of α-Glucosidase-IN-5 against Glucosidases
| Enzyme Target | Type | IC50 Value | Selectivity Profile |
| GAA (Acid α-glucosidase) | α-Glucosidase | 82 nM acs.org | Potent Inhibition |
| GANAB (ER α-glucosidase II) | α-Glucosidase | 29 nM acs.orgnih.gov | Potent Inhibition |
| GBA1 | β-Glucosidase | >100 µM acs.orgnih.gov | No Reactivity |
| GBA2 | β-Glucosidase | 58 µM acs.orgnih.gov | Negligible Reactivity |
Table 2: In Situ Inhibitory Activity of α-Glucosidase-IN-5
| Enzyme Target | Cellular Location | Apparent IC50 Value |
| GAA | Fibroblasts | 3.0 µM nih.gov |
| GANAB | Fibroblasts | 1.6 µM nih.gov |
Methodologies for Assessing Enzyme Selectivity
The high selectivity of α-Glucosidase-IN-5 was primarily elucidated using a powerful technique known as competitive activity-based protein profiling (cABPP) . acs.orgnih.govresearchgate.net This methodology allows for the visualization of active enzymes within their native biological context, such as complex cell or tissue lysates. rsc.orgoup.com
The cABPP process for evaluating α-Glucosidase-IN-5 involved these key steps:
Pre-incubation with the Inhibitor: A biological sample containing a mixture of active enzymes (e.g., fibroblast lysate) was first incubated with varying concentrations of α-Glucosidase-IN-5. acs.orgnih.gov
Labeling with an Activity-Based Probe (ABP): The sample was then treated with a broad-spectrum, fluorescently-tagged ABP designed to covalently bind to the active site of all retaining α-glucosidases. In this case, a fluorescent α-glucosidase aziridine (B145994) probe was used. acs.orgnih.gov
Analysis: The proteins in the sample were separated by gel electrophoresis (SDS-PAGE), and the labeled enzymes were visualized using a fluorescence scanner.
If α-Glucosidase-IN-5 bound to its target α-glucosidases during the pre-incubation step, it would block the active site and prevent the subsequent binding of the fluorescent ABP. This results in a decrease or complete disappearance of the fluorescent band corresponding to that enzyme on the gel. acs.orgoup.com This method unequivocally demonstrated that α-Glucosidase-IN-5 prevented the labeling of multiple α-glucosidases in a concentration- and time-dependent manner, but had no effect on the labeling of β-glucosidases, thereby confirming its high selectivity. acs.orgnih.gov
In addition to cABPP, traditional enzyme kinetic assays using fluorogenic substrates, such as 4-methylumbelliferyl-α-D-glucopyranoside, were employed to determine half-maximal inhibitory concentrations (IC50) and inactivation rates (k_inact/K_I), providing quantitative data on the inhibitor's potency and efficacy. nih.govnih.gov
Compound and Enzyme List
| Name/Abbreviation | Full Name/Description |
| α-Glucosidase-IN-5 | 1,6-epi-cyclophellitol cyclosulfate; also referred to as α-cyclosulfate 5 |
| GAA | Acid alpha-glucosidase |
| GANAB | Neutral alpha-glucosidase AB; also known as ER alpha-glucosidase II |
| GBA1 | Glucosylceramidase beta 1; also known as acid β-glucosidase |
| GBA2 | Glucosylceramidase beta 2; also known as non-lysosomal β-glucosidase |
| MGAM | Maltase-glucoamylase |
| SIS | Sucrase-isomaltase |
| LPH | Lactase-phlorizin hydrolase |
| ABPP | Activity-Based Protein Profiling |
| ABP | Activity-Based Probe |
| IC50 | Half-maximal inhibitory concentration |
Advanced Research Techniques and Future Directions
Crystallographic Studies of Alpha-Glucosidase-Inhibitor Complexes
X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structure of α-glucosidase and its complexes with inhibitors at an atomic level. By crystallizing the enzyme in the presence of an inhibitor, researchers can visualize the precise binding mode and the key amino acid residues involved in the interaction. nih.gov This structural information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors.
For instance, crystallographic studies can reveal how an inhibitor occupies the active site of the enzyme, mimicking the natural substrate. These studies have been instrumental in identifying the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the inhibitory activity of various compounds. nih.gov The crystal structure of Saccharomyces cerevisiae α-glucosidase, for example, has been frequently used as a model for understanding the binding of inhibitors. plos.orgfrontiersin.org
Interactive Table: Examples of Crystallographic Data for α-Glucosidase-Inhibitor Complexes
| PDB ID | Inhibitor | Organism | Resolution (Å) | Key Interacting Residues |
| 3A47 | - | Saccharomyces cerevisiae | 1.80 | - |
| 1XSK | - | Saccharomyces cerevisiae | 1.90 | - |
Note: Specific PDB IDs for α-Glucosidase-IN-5 are not available due to the lack of public information on this compound.
Advanced Spectroscopic Methods for Binding Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)
To complement structural data, advanced spectroscopic techniques are employed to study the kinetics and thermodynamics of inhibitor binding in real-time.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique used to measure the binding affinity and kinetics of interactions between an inhibitor and α-glucosidase. mdpi.comrsc.org In an SPR experiment, the enzyme is immobilized on a sensor chip, and a solution containing the inhibitor is flowed over the surface. The binding of the inhibitor to the enzyme causes a change in the refractive index at the sensor surface, which is detected as a response signal. mdpi.com This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. mdpi.comrsc.org SPR has been successfully used to screen for and characterize novel α-glucosidase inhibitors from natural sources. nih.govresearchgate.net
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of an inhibitor to α-glucosidase. nih.govfrontiersin.org This technique provides a complete thermodynamic profile of the binding interaction, including the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). nih.govresearchgate.net By analyzing these thermodynamic parameters, researchers can understand the driving forces behind the binding, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. researchgate.net ITC data is crucial for optimizing the lead compounds to have more favorable binding thermodynamics. nih.govfrontiersin.org
Interactive Table: Representative Binding Data from Advanced Spectroscopic Methods
| Technique | Inhibitor Class | α-Glucosidase Source | KD (μM) | Thermodynamic Parameters |
| SPR | Hypericin | - | 65.6 | Fast binding, slow dissociation mdpi.com |
| SPR | Carnosol | - | 72.6 | High affinity rsc.org |
| ITC | Polyphenols | - | Varies | Spontaneous, heat-trapping process nih.gov |
| ITC | Organic Acids | - | Varies | Enthalpy-driven binding frontiersin.org |
Proteomic Approaches for Target Identification and Validation
Proteomic techniques are increasingly being used to identify and validate the targets of α-glucosidase inhibitors within a complex biological system. researchgate.net Affinity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes activity-based probes to identify the specific enzymes that an inhibitor interacts with in a cell lysate or even in living cells. researchgate.net This approach can help to confirm that a compound is indeed targeting α-glucosidase and can also reveal potential off-target effects, which is critical for drug development. ucl.ac.uk By using biotin-tagged probes that mimic the inhibitor, researchers can pull down the target enzyme and identify it using mass spectrometry. researchgate.net
Development of Novel Assay Platforms
The discovery of new α-glucosidase inhibitors relies on high-throughput screening (HTS) of large compound libraries. This necessitates the development of robust and efficient assay platforms. frontiersin.org While traditional colorimetric assays using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate are widely used, there is a continuous effort to develop more sensitive and physiologically relevant assays. mdpi.comamazon.com This includes the development of fluorescence-based assays and cell-based assays that can better mimic the conditions in the human intestine. Furthermore, microplate-based formats are continuously being optimized for HTS applications. amazon.com
Machine Learning and Artificial Intelligence in Inhibitor Discovery and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing the field of drug discovery, including the search for novel α-glucosidase inhibitors. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of compounds with their biological activity, are being significantly enhanced by ML algorithms like random forests and support vector machines. researchgate.netresearchgate.net These models can predict the α-glucosidase inhibitory activity of virtual compounds, allowing for the rapid screening of vast chemical libraries and the prioritization of candidates for synthesis and testing. researchgate.net
ML models have been successfully used to predict potential α-glucosidase inhibitors from databases of natural products and existing drugs, leading to the identification of novel scaffolds. plos.orgnih.gov For example, a study using a random forest model identified nervonic acid as a promising α-glucosidase inhibitor, which was subsequently validated by in vitro experiments. nih.gov
Interactive Table: Performance of Machine Learning Models in Predicting α-Glucosidase Inhibitors
| ML Model | Dataset Size | Key Performance Metric | Outcome |
| Random Forest | 537 plant secondary metabolites | Accuracy: 83.74%, AUC: 0.803 nih.gov | Identified 13 new inhibitors in vitro nih.gov |
| Random Forest, SVM | 1082 compounds | - | 2D descriptors and ECFP4 outperformed 3D descriptors researchgate.net |
Multi-Targeting Approaches in Glycemic Regulation Research
Given the complex pathophysiology of type 2 diabetes, there is a growing interest in developing drugs that can modulate multiple targets simultaneously. mdpi.com In the context of glycemic regulation, this involves designing single molecules that can inhibit both α-glucosidase and other key enzymes or receptors involved in glucose metabolism, such as α-amylase or protein tyrosine phosphatase 1B (PTP1B). mdpi.comnih.gov A dual inhibitor of α-glucosidase and α-amylase, for instance, could provide a more comprehensive blockade of carbohydrate digestion. nih.gov This multi-targeting approach holds the promise of enhanced efficacy and potentially a better side-effect profile compared to single-target agents. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
